Diethyl maleate (CAS 141-05-9) is an α,β-unsaturated dicarboxylic acid ester that serves as a highly versatile Michael acceptor, dienophile, and copolymerization monomer. As a clear, colorless liquid with a boiling point of approximately 225 °C, it provides a critical balance of moderate volatility and low viscosity, making it highly processable in both industrial scale-ups and laboratory syntheses . It is widely procured as a foundational intermediate for pharmaceutical synthesis, a crosslinking agent in polymer chemistry, and a specialized comonomer in vinyl acetate and acrylic emulsions, where its distinct steric and electronic profile dictates final material properties [1].
Substituting diethyl maleate with its trans-isomer (diethyl fumarate) or its longer-chain analog (dibutyl maleate) fundamentally alters reaction kinetics, aqueous partitioning, and product architecture. For example, replacing it with dibutyl maleate in emulsion polymerizations drastically reduces the water-oil partition coefficient, leading to incomplete monomer conversions and thinner capsule shells [1]. Furthermore, substituting with diethyl fumarate accelerates Michael addition rates by nearly 400% and flips the stereochemical outcome of Diels-Alder cycloadditions from cis to trans, compromising target molecule specificity [2]. These stark differences in steric hindrance, phase partitioning, and isomeric geometry make generic substitution unviable for precision manufacturing.
In interfacial free radical alternating copolymerizations, the choice of dialkyl maleate strictly dictates the reaction's completion and structural yield. Diethyl maleate exhibits a water-oil partition coefficient of 0.14, which broadens the zone of polymerization into the aqueous phase. This allows the polymerization to reach ~100% conversion in approximately 10 hours. In contrast, substituting with the more hydrophobic dibutyl maleate (partition coefficient 0.086) causes the reaction to stall at merely ~52% conversion after 6 hours, resulting in significantly thinner capsule shells [1].
| Evidence Dimension | Monomer conversion rate and water-oil partition coefficient |
| Target Compound Data | ~100% conversion (10 h); Partition coefficient = 0.14 |
| Comparator Or Baseline | Dibutyl maleate: ~52% conversion (6 h); Partition coefficient = 0.086 |
| Quantified Difference | 48% higher ultimate conversion and 62% higher aqueous partitioning for diethyl maleate |
| Conditions | Interfacial alternating copolymerization with vinyl gluconamide at 60 °C |
Buyers formulating aqueous-core microcapsules or specific emulsion polymers must select diethyl maleate to ensure complete monomer conversion and robust shell thickness.
The stereochemistry of the maleate/fumarate core drastically impacts its behavior as a Michael acceptor. In base-catalyzed thiol-Michael reactions, the trans-isomer diethyl fumarate exhibits almost 4 times the reactivity of the cis-isomer diethyl maleate [1]. Because both compounds possess identical electron-withdrawing ester groups, this kinetic difference is purely driven by the cis vs. trans isomerism.
| Evidence Dimension | Base-catalyzed thiol-Michael reaction rate |
| Target Compound Data | Baseline controlled reaction rate (cis-isomer) |
| Comparator Or Baseline | Diethyl fumarate (trans-isomer): ~4x faster reaction rate |
| Quantified Difference | Diethyl fumarate is nearly 400% more reactive than diethyl maleate |
| Conditions | Base-catalyzed thiol-Michael addition with hexanethiol/ethanethiol |
Diethyl maleate is the necessary choice when a slower, highly controlled Michael addition is required to prevent runaway exothermic reactions or to manage step-growth polymerization pacing.
When copolymerizing with styrene radicals, diethyl maleate demonstrates a significantly lower reactivity ratio compared to its trans-isomer. The reactivity of diethyl maleate toward the styrene radical is 0.2, whereas diethyl fumarate exhibits a reactivity of 2.5 [1]. This stark contrast allows diethyl maleate to be used for the sparse, controlled incorporation of ester functional groups into a styrenic backbone, avoiding the rapid, dense block-like incorporation seen with fumarates.
| Evidence Dimension | Reactivity ratio toward styrene radical |
| Target Compound Data | Reactivity ratio = 0.2 |
| Comparator Or Baseline | Diethyl fumarate: Reactivity ratio = 2.5 |
| Quantified Difference | 12.5-fold lower reactivity for diethyl maleate |
| Conditions | Free radical copolymerization with styrene monomer |
Procurement teams sourcing comonomers for styrenic resins should select diethyl maleate to achieve sparse, evenly distributed functionalization without disrupting the primary polymer backbone.
In Diels-Alder pericyclic reactions, the geometry of the dienophile dictates the stereochemistry of the resulting cyclic product. A room-temperature reaction between 1,3-butadiene and diethyl maleate exclusively yields the cis-disubstituted cyclohexene product. Conversely, substituting with diethyl fumarate exclusively yields the trans-disubstituted product [1]. This absolute stereospecificity makes the choice between maleate and fumarate esters non-interchangeable in precision organic synthesis.
| Evidence Dimension | Stereochemical configuration of the cycloaddition adduct |
| Target Compound Data | 100% cis-disubstituted cyclohexene product |
| Comparator Or Baseline | Diethyl fumarate: 100% trans-disubstituted product |
| Quantified Difference | Complete inversion of product stereochemistry (cis vs. trans) |
| Conditions | Room-temperature [4+2] Diels-Alder reaction with 1,3-butadiene |
Diethyl maleate is strictly required as the dienophile when the target pharmaceutical or fine chemical intermediate demands a cis-configuration in the resulting cyclic framework.
Because diethyl maleate exclusively yields cis-disubstituted products in [4+2] Diels-Alder cycloadditions, it is the mandatory dienophile for constructing cyclic frameworks where the cis-configuration is biologically or structurally required, completely ruling out the use of diethyl fumarate [1].
In the formulation of submicron aqueous-core capsules via interfacial polymerization, diethyl maleate's specific partition coefficient (0.14) ensures the polymerization zone extends sufficiently into the aqueous phase. This guarantees ~100% monomer conversion and robust shell thickness, outperforming longer-chain analogs like dibutyl maleate which stall at ~52% conversion[2].
For base-catalyzed thiol-Michael reactions, diethyl maleate provides a controlled, moderate reaction rate that is nearly 4 times slower than its trans-isomer. This makes it ideal for step-growth polymerizations where managing exothermic heat release and preventing runaway kinetics are critical for batch reproducibility[3].
Due to its low reactivity ratio (0.2) toward styrene radicals compared to diethyl fumarate (2.5), diethyl maleate is the preferred comonomer for introducing sparse, evenly distributed ester crosslinking handles into styrenic resins without forming dense, localized functional blocks [4].
Irritant